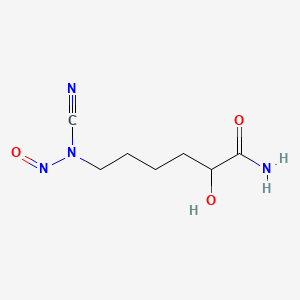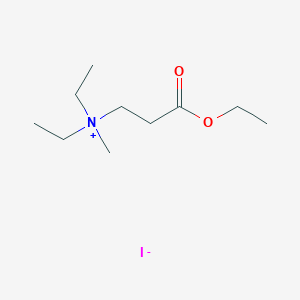
Bis-(2,4,6-tribromophenyl)maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2,4,6-tribromophenyl)maleate typically involves the esterification of maleic acid with 2,4,6-tribromophenol . The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis-(2,4,6-tribromophenyl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated quinones.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Brominated quinones.
Reduction: Less brominated derivatives.
Substitution: Various substituted phenyl maleates.
Applications De Recherche Scientifique
Bis-(2,4,6-tribromophenyl)maleate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bis-(2,4,6-tribromophenyl)maleate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function . This interaction can disrupt normal biological processes, making the compound effective as a flame retardant and in other applications .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) .
- Decabromodiphenyl ethane (DBDPE) .
- Hexabromobenzene (HBBz) .
- Pentabromoethylbenzene (PBEB) .
- Pentabromotoluene (PBT) .
Comparison: Bis-(2,4,6-tribromophenyl)maleate is unique due to its specific ester structure, which provides distinct chemical and physical properties compared to other brominated flame retardants . Its high bromine content and stability make it particularly effective in applications requiring high flame retardancy .
Propriétés
Numéro CAS |
68084-32-2 |
|---|---|
Formule moléculaire |
C16H6Br6O4 |
Poids moléculaire |
741.6 g/mol |
Nom IUPAC |
bis(2,4,6-tribromophenyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H6Br6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1- |
Clé InChI |
YLJNTEPTKSJUFE-UPHRSURJSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Br)OC(=O)/C=C\C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
SMILES canonique |
C1=C(C=C(C(=C1Br)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)




![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)

